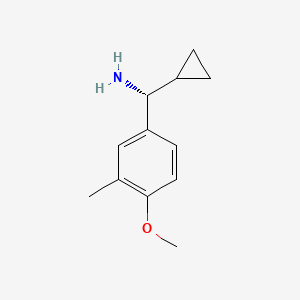
(R)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is a chiral amine with a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxy-3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Substitution with 4-Methoxy-3-Methylphenyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the 4-methoxy-3-methylphenyl precursor with the cyclopropylmethanamine intermediate.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyclopropyl ring or the aromatic ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho or para to the methoxy group, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, sodium hydride, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a ligand for studying enzyme-substrate interactions, particularly those involving amine oxidases or cytochrome P450 enzymes. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing drugs targeting neurological disorders, inflammation, or cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional group compatibility make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic and cyclopropyl groups contribute to hydrophobic interactions and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-3-methylphenyl)methanamine: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
®-Cyclopropyl(4-methoxyphenyl)methanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is unique due to the combination of its cyclopropyl group, methanamine moiety, and substituted aromatic ring. This combination imparts distinct reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(R)-cyclopropyl-(4-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9,12H,3-4,13H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
PUDSMXNHHPFARH-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C2CC2)N)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


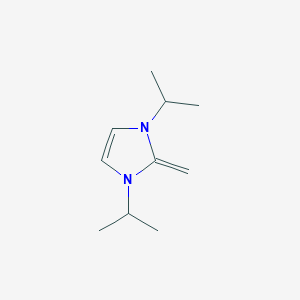

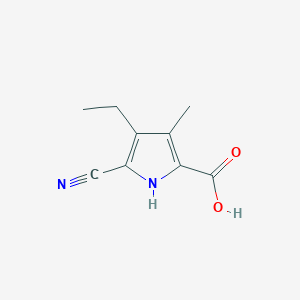

![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
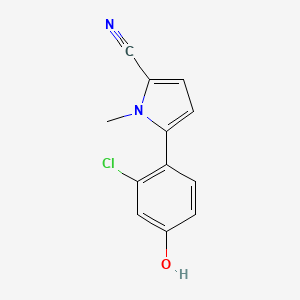
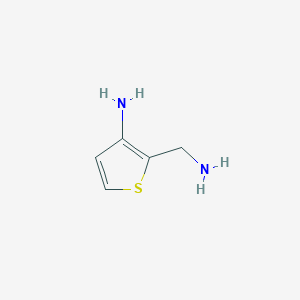

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
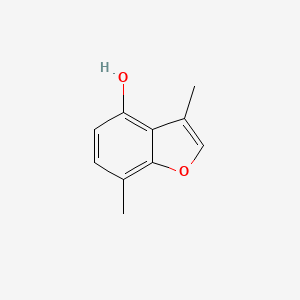

![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
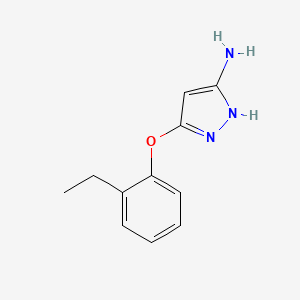
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
